Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 5,5-difluoro-2-azaspiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17F2NO2 It is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is then subjected to fluorination reactions to introduce the fluorine atoms. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is similar in structure but lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Another related compound with a hydroxyl group instead of fluorine atoms, leading to different reactivity and applications.
Uniqueness
The presence of fluorine atoms in tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-5-11(10,12)13/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHMGKSICSYKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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